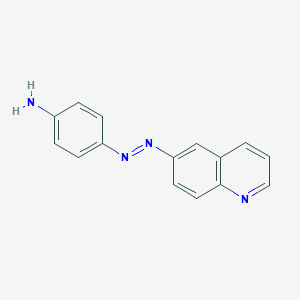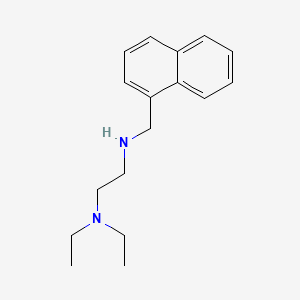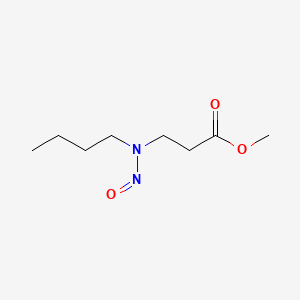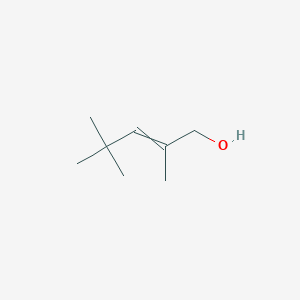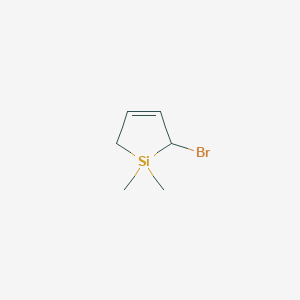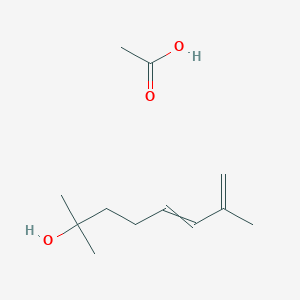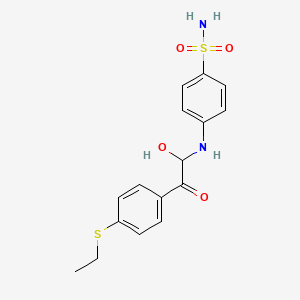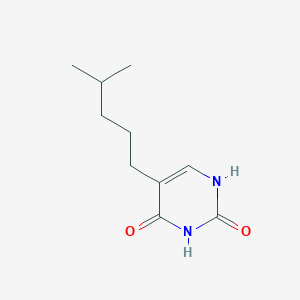
5-(4-methylpentyl)-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylpentyl)-1H-pyrimidine-2,4-dione: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a 4-methylpentyl group attached to the pyrimidine ring, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methylpentyl)-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process may involve heating the reactants to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated pyrimidine rings.
- Substituted pyrimidine compounds with various functional groups replacing the original substituents.
科学研究应用
Chemistry: 5-(4-methylpentyl)-1H-pyrimidine-2,4-dione is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable in various industrial processes.
作用机制
The mechanism of action of 5-(4-methylpentyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of nucleic acid synthesis, or interference with cellular signaling processes.
相似化合物的比较
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.
5-(4-methylpentyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine: A sulfur-containing analogue with distinct chemical properties.
5-(4-methylpentyl)-1,3-dimethylpyrimidine-2,4-dione: A methylated derivative with unique reactivity.
Uniqueness: 5-(4-methylpentyl)-1H-pyrimidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
CAS 编号 |
41244-61-5 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
5-(4-methylpentyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)4-3-5-8-6-11-10(14)12-9(8)13/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14) |
InChI 键 |
BFNBFKWJHOHLQO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC1=CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
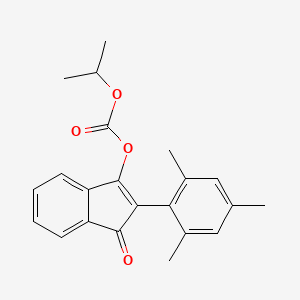
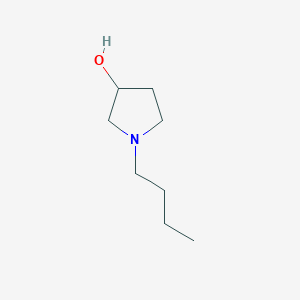
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)

